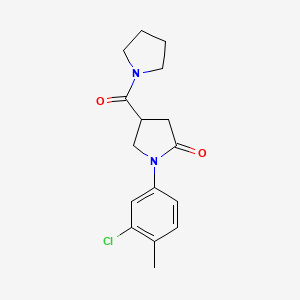![molecular formula C13H18N4 B5505715 5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine](/img/structure/B5505715.png)
5-isobutyl-3,6,7,8-tetrahydrocyclopenta[d]pyrazolo[3,4-b]pyridin-1-amine
Overview
Description
Synthesis Analysis
- Multicomponent reactions involving 3-aminopyrazol-5-ones, substituted salicylic aldehydes, and acetylacetic ester lead to novel heterocyclic scaffolds similar to the target compound (Frolova et al., 2011).
- An electrochemical synthesis method using an electrogenerated base of Meldrum’s acid has been developed for similar pyrazolo[3,4-b]pyridin-6-ones (Veisi et al., 2015).
- Syntheses of pyrazolo[1,5-a]pyrimidines, a related class, involve condensation reactions of 5-aminopyrazoles with various diketones and other compounds (Elattar & El‐Mekabaty, 2021).
Molecular Structure Analysis
- Detailed molecular structures of similar compounds have been characterized using techniques like NMR, HRMS, and X-ray diffraction (Chen et al., 2012).
Chemical Reactions and Properties
- Pyrazolo[3,4-b]pyridines can undergo various chemical reactions, including acylation and cyclization, leading to diverse derivatives (Ibrahim et al., 2011).
Physical Properties Analysis
- The physical properties such as solubility, melting point, and stability of similar compounds are often determined through experimental methods (Jia & Peng, 2011).
Chemical Properties Analysis
- The chemical properties like reactivity, functional group transformations, and potential for forming multi-component systems are explored through synthetic chemistry studies (Hazra et al., 2013).
Scientific Research Applications
Multicomponent Synthesis and Antibacterial Activity
A study conducted by Frolova et al. (2011) discovered a multicomponent reaction involving 3-aminopyrazol-5-ones, leading to the formation of novel heterocyclic compounds, including those similar to the pyrazolo[3,4-b]pyridine structure. These compounds showed notable antibacterial activities, indicating their potential use in antimicrobial therapies (Frolova et al., 2011).
Domino Reactions for Heterocyclic Synthesis
Research by Lipson et al. (2015) explored domino reactions of 3-methylpyrazol-5-amine with various aldehydes and ketones. This process led to the formation of partially hydrogenated cyclopenta[d]-pyrazolo[3,4-b]pyridine, among other compounds, highlighting a method for synthesizing structurally diverse heterocyclic systems (Lipson et al., 2015).
Synthesis and Conversion to Tricyclic Compounds
Toche et al. (2008) synthesized 5-Chloroethylpyrazolo[3,4-b]pyridines, which were then converted into tricyclic pyrazolo[3,4-b]-pyrrolo[2,3-d]pyridines. This research demonstrates a pathway for creating complex heterocyclic structures from simpler pyrazolo[3,4-b]pyridine derivatives (Toche et al., 2008).
Biomedical Applications Review
A comprehensive review by Donaire-Arias et al. (2022) covered over 300,000 1H-pyrazolo[3,4-b]pyridines, analyzing their synthesis methods, substituents variations, and diverse biomedical applications. This work provides a broad overview of the compound class's relevance in various medical and scientific contexts (Donaire-Arias et al., 2022).
Anticancer Agents
Chavva et al. (2013) synthesized a series of alkyl amide functionalized trifluoromethyl substituted pyrazolo[3,4-b]pyridine derivatives and screened them for anticancer activity against multiple cancer cell lines. This study highlights the potential use of pyrazolo[3,4-b]pyridine derivatives in cancer treatment (Chavva et al., 2013).
properties
IUPAC Name |
8-(2-methylpropyl)-4,5,7-triazatricyclo[7.3.0.02,6]dodeca-1(9),2,5,7-tetraen-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4/c1-7(2)6-10-8-4-3-5-9(8)11-12(14)16-17-13(11)15-10/h7H,3-6H2,1-2H3,(H3,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBCQZRZPQCTREM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NC2=NNC(=C2C3=C1CCC3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[(2S,4S)-1-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)-4-fluoropyrrolidin-2-yl]methyl}-2-methoxyacetamide](/img/structure/B5505638.png)
![methyl 4-({[(2-nitrophenyl)thio]acetyl}oxy)benzoate](/img/structure/B5505644.png)
![N-(4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5505648.png)
![(3R*,4S*)-1-[(1-methyl-5-phenyl-1H-pyrrol-2-yl)carbonyl]-4-propylpyrrolidin-3-amine](/img/structure/B5505649.png)
![N,N-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]aniline](/img/structure/B5505654.png)

![4-{[(1R*,5R*)-3-(cyclobutylcarbonyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}benzoic acid](/img/structure/B5505662.png)


![2-{4-[4-ethyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-4,6-dimethylpyrimidine](/img/structure/B5505692.png)
![N-(5-methyl-3-isoxazolyl)-4-[(4-methyl-1-piperidinyl)sulfonyl]-2-thiophenecarboxamide](/img/structure/B5505700.png)

![4-methyl-2-(3-{[4-(2-pyrimidinyl)-1-piperazinyl]carbonyl}phenoxy)pyrimidine](/img/structure/B5505734.png)
![2-[3-(1,3-benzodioxol-5-yl)propanoyl]-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5505736.png)